molecular formula C16H22N2O2 B248165 N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamide

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamide

カタログ番号 B248165
分子量: 274.36 g/mol
InChIキー: YCSBWEZVRLXBLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamide, also known as GSK-3β inhibitor VIII, is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that regulates various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis.

作用機序

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII binds to the ATP-binding site of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ and inhibits its activity. N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ is a key regulator of the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation. Inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ leads to the stabilization of β-catenin and activation of the Wnt signaling pathway.
Biochemical and physiological effects:
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII has been shown to have various biochemical and physiological effects. For example, it increases glycogen synthesis in skeletal muscle and liver, promotes the differentiation of embryonic stem cells into cardiomyocytes, and reduces the production of amyloid-beta peptides in Alzheimer's disease.

実験室実験の利点と制限

The advantages of using N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII in lab experiments include its high potency and selectivity, which allows for specific inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ without affecting other kinases. However, its limitations include its relatively high cost and the need for careful optimization of experimental conditions to ensure optimal inhibition of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ.

将来の方向性

Future research directions for N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII include its use in the development of novel therapies for diseases such as Alzheimer's disease, diabetes, and cancer. Additionally, further studies are needed to investigate the potential side effects of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibition and to optimize the dosing and administration of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII for therapeutic use.

合成法

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII involves the reaction of 2,3-dihydro-1H-inden-5-amine with 3-(4-morpholinyl)propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the final product.

科学的研究の応用

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ inhibitor VIII has been widely used in scientific research to investigate the role of N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamideβ in various cellular processes and diseases. For example, it has been used to study the regulation of glycogen metabolism in skeletal muscle and liver, the differentiation of embryonic stem cells, and the pathogenesis of Alzheimer's disease.

特性

製品名

N-(2,3-dihydro-1H-inden-5-yl)-3-(4-morpholinyl)propanamide

分子式

C16H22N2O2

分子量

274.36 g/mol

IUPAC名

N-(2,3-dihydro-1H-inden-5-yl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C16H22N2O2/c19-16(6-7-18-8-10-20-11-9-18)17-15-5-4-13-2-1-3-14(13)12-15/h4-5,12H,1-3,6-11H2,(H,17,19)

InChIキー

YCSBWEZVRLXBLB-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCOCC3

正規SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCN3CCOCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。